2-chloro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide
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Overview
Description
2-Chloro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide (CMPOB) is a small molecule drug that has been developed for use in scientific research. CMPOB has been used in a variety of research applications, including biochemical studies, drug discovery, and cell signaling research. CMPOB is a member of the benzamides, a class of compounds that are used for a variety of therapeutic and research purposes. CMPOB is a potent and selective inhibitor of the enzyme tyrosine kinase, and has been used in a variety of studies to investigate the role of tyrosine kinase in cell signaling pathways.
Scientific Research Applications
2-chloro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide has been used in a variety of scientific research applications. It has been used to study the role of tyrosine kinase in cell signaling pathways, and to investigate the effects of tyrosine kinase inhibition on cell behavior. This compound has also been used to study the effects of tyrosine kinase inhibitors on drug metabolism, and to investigate the effects of tyrosine kinase inhibitors on cancer cell growth and proliferation.
Mechanism of Action
Mode of Action
It is known that many indole derivatives, which this compound is a part of, have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities are often due to the compound’s ability to bind with high affinity to multiple receptors, which can lead to various changes in cellular functions .
Biochemical Pathways
Indole derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities . The exact pathways and downstream effects influenced by this compound would depend on its specific targets, which are currently unknown.
Result of Action
Given the diverse biological activities of indole derivatives, it is likely that this compound could have a range of effects at the molecular and cellular levels
Advantages and Limitations for Lab Experiments
2-chloro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide has a number of advantages for use in laboratory experiments. It is a potent and selective inhibitor of tyrosine kinase, and is relatively easy to synthesize. In addition, this compound is water-soluble and has a low toxicity profile. However, there are some limitations to the use of this compound in laboratory experiments. This compound is a small molecule, so it is not able to penetrate the cell membrane and reach its target in the cell. As a result, this compound must be delivered to the cell in order to be effective.
Future Directions
There are a number of potential future directions for the use of 2-chloro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide in scientific research. This compound could be used to investigate the role of tyrosine kinase in other cell signaling pathways, such as those involved in inflammation, immunity, and metabolism. This compound could also be used to develop new tyrosine kinase inhibitors for use in drug discovery and development. In addition, this compound could be used to investigate the effects of tyrosine kinase inhibition on other diseases, such as diabetes and obesity. Finally, this compound could be used to develop new therapeutic strategies for the treatment of cancer and other diseases.
Synthesis Methods
2-chloro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide is synthesized from 4-methylphenylboronic acid and 2-chlorobenzoyl chloride. The reaction is catalyzed by palladium acetate and is conducted in an aqueous solution of dimethyl sulfoxide (DMSO). The reaction is completed in two steps. In the first step, the 4-methylphenylboronic acid is converted to 4-methylphenylboronic ester in the presence of DMSO, and in the second step, the 4-methylphenylboronic ester is reacted with 2-chlorobenzoyl chloride to form this compound.
properties
IUPAC Name |
2-chloro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-12-6-8-14(9-7-12)21-11-13(10-17(21)22)20-18(23)15-4-2-3-5-16(15)19/h2-9,13H,10-11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNLGRASRARKMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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